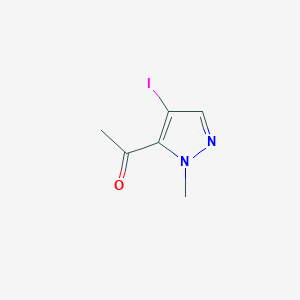
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is a heterocyclic organic compound that contains a pyrazole ring substituted with an amino group, an iodine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-4-iodo-5-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used under inert atmosphere conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Deiodinated derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-iodo-1H-pyrazole: Similar structure but lacks the propanamide group.
3-amino-5-methyl-1H-pyrazole: Similar structure but lacks the iodine atom.
4-iodo-3-methyl-1H-pyrazole: Similar structure but lacks the amino group.
Uniqueness
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the amino group, iodine atom, and propanamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
1354706-18-5 |
|---|---|
Fórmula molecular |
C7H11IN4O |
Peso molecular |
294.09 |
Nombre IUPAC |
3-(3-amino-4-iodo-5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H11IN4O/c1-4-6(8)7(10)11-12(4)3-2-5(9)13/h2-3H2,1H3,(H2,9,13)(H2,10,11) |
Clave InChI |
REXWMWNGMFRXLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)N)N)I |
SMILES canónico |
CC1=C(C(=NN1CCC(=O)N)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)




![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)








